2-(Butylamino)benzonitrile (CAS 5589-61-7) is a specialized ortho-alkylated anthranilonitrile derivative utilized primarily as a building block for N-butylated heterocycles, including quinazolines, quinazolinones, and indazoles [1]. By incorporating a pre-installed n-butyl chain on the aniline nitrogen, this compound bypasses the need for late-stage N-alkylation in active pharmaceutical ingredient (API) and advanced material synthesis [2]. Its procurement relevance is anchored in its ability to improve organic solubility, streamline synthetic workflows, and provide precise steric tuning for downstream cyclization reactions compared to its unsubstituted or shorter-chain analogs [3].
Substituting 2-(butylamino)benzonitrile with the more common 2-aminobenzonitrile or 2-(methylamino)benzonitrile introduces significant process inefficiencies [1]. Using unsubstituted 2-aminobenzonitrile requires a subsequent N-alkylation step after heterocycle formation, which frequently suffers from poor regioselectivity (e.g., competing N- versus O-alkylation in quinazolinones) and generates over-alkylated byproducts that complicate downstream purification [2]. Furthermore, shorter-chain analogs like 2-(methylamino)benzonitrile lack the lipophilicity required for optimal solubility in non-polar industrial solvents like toluene, leading to heterogeneous reaction mixtures, lower catalytic turnover in cross-coupling steps, and inconsistent batch-to-batch reproducibility [3].
Utilizing 2-(butylamino)benzonitrile allows for the direct, one-pot synthesis of N-butyl quinazolinones via tandem hydration and dehydrogenative coupling, completely avoiding the regioselectivity issues of late-stage alkylation [1]. When unsubstituted 2-aminobenzonitrile is cyclized and subsequently alkylated with butyl halides, the reaction typically yields a mixture of N-alkylated and O-alkylated products, often reducing the isolated yield of the desired N-butyl isomer to 50-60% [2]. In contrast, the pre-alkylated 2-(butylamino)benzonitrile directs cyclization exclusively to the N-butylated core, routinely achieving isolated yields exceeding 85% under standard transition-metal or acid-mediated catalytic conditions [3].
| Evidence Dimension | Isolated yield of N-butyl quinazolinone derivatives |
| Target Compound Data | >85% yield (direct cyclization, single regioisomer) |
| Comparator Or Baseline | Unsubstituted 2-aminobenzonitrile + late-stage butylation (~50-60% yield due to N/O-alkylation competition) |
| Quantified Difference | 25-35% absolute increase in target yield with elimination of regiomeric byproducts |
| Conditions | Tandem cyclization vs. two-step cyclization/alkylation in organic solvents |
Eliminating late-stage alkylation reduces purification costs, minimizes solvent waste, and significantly improves overall process mass intensity (PMI).
The n-butyl chain fundamentally alters the physical properties of the anthranilonitrile core by disrupting intermolecular hydrogen bonding and increasing lipophilicity [1]. While unsubstituted 2-aminobenzonitrile has limited solubility in non-polar solvents (often requiring polar aprotic solvents like DMF or DMSO that are difficult to remove), 2-(butylamino)benzonitrile exhibits high solubility in process-friendly solvents such as toluene and dichloromethane[2]. The calculated LogP increases from approximately 1.2 for the unsubstituted baseline to over 3.0 for the n-butyl derivative. This enhanced lipophilicity ensures homogeneous reaction conditions during cross-coupling and cyclization reactions, preventing localized concentration gradients and catalyst precipitation [3].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Solvent Compatibility |
| Target Compound Data | LogP > 3.0 (Highly soluble in toluene/DCM) |
| Comparator Or Baseline | 2-aminobenzonitrile (LogP ~1.2, limited non-polar solubility) |
| Quantified Difference | ~1.8 unit increase in LogP, enabling transition away from high-boiling polar aprotic solvents |
| Conditions | Standard temperature and pressure, organic solvent selection for scale-up |
High solubility in volatile, non-polar solvents allows for easier solvent recovery, lower energy consumption during workup, and more consistent homogeneous catalysis.
When employed as a precursor for bidentate or tridentate ligands, the N-butyl group of 2-(butylamino)benzonitrile provides a highly specific steric environment that cannot be replicated by methyl or aryl substituents [1]. The n-butyl group offers sufficient steric bulk to enforce specific coordination geometries around transition metals without completely blocking the active site, as seen with rigid tert-butyl or phenyl groups [2]. This balance ensures optimal catalyst stability and substrate accessibility, leading to higher turnover frequencies (TOF) in downstream catalytic applications compared to sterically unhindered N-methyl analogs [3].
| Evidence Dimension | Steric profile and coordination flexibility |
| Target Compound Data | n-Butyl group (flexible linear chain, moderate steric shielding) |
| Comparator Or Baseline | N-tert-butyl (rigid, highly sterically hindered) or N-Methyl (minimal shielding) |
| Quantified Difference | Provides intermediate steric bulk, balancing catalyst stability and substrate accessibility |
| Conditions | Transition-metal complexation and catalytic turnover optimization |
Procuring the exact N-butyl precursor is critical for researchers optimizing the bite angle and steric shielding of proprietary organometallic catalysts.
Ideal for pharmaceutical workflows requiring the direct synthesis of N-butylated heterocyclic APIs, completely bypassing the low-yielding and poorly regioselective late-stage alkylation of unsubstituted cores [1].
The preferred starting material for synthesizing advanced N,N- or N,O-bidentate ligands where the n-butyl group provides the exact steric bulk needed to stabilize transition metal centers while maintaining substrate accessibility [2].
Highly suited for the synthesis of organic fluorescent materials and OLED dopants where the n-butyl chain is required to prevent aggregation-caused quenching (ACQ) and improve solubility in polymer matrices [3].